molecular formula C18H9ClN2 B5198268 9-chloroacenaphtho[1,2-b]quinoxaline CAS No. 62686-20-8

9-chloroacenaphtho[1,2-b]quinoxaline

Cat. No.: B5198268
CAS No.: 62686-20-8
M. Wt: 288.7 g/mol
InChI Key: UDAAKLDKYUMFHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biochemical Analysis

Biochemical Properties

9-chloroacenaphtho[1,2-b]quinoxaline plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with DNA through intercalation, which can affect DNA replication and transcription processes . Additionally, this compound exhibits binding interactions with certain proteins, potentially inhibiting or activating enzymatic activities . These interactions highlight the compound’s potential as a biochemical tool for studying molecular processes and as a therapeutic agent.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can modulate the activity of key signaling molecules, leading to altered cellular responses. Additionally, it can impact gene expression by binding to DNA and interfering with transcription factors . These effects underscore the compound’s potential in cellular biology research and therapeutic applications.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, such as DNA and proteins . The compound’s ability to intercalate into DNA strands disrupts the normal functioning of DNA replication and transcription . Furthermore, this compound can inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activities . These molecular interactions provide insights into the compound’s potential as a therapeutic agent and a biochemical tool.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under certain conditions, but it may degrade over time, leading to reduced efficacy . Additionally, long-term exposure to the compound can result in cumulative effects on cellular processes, highlighting the importance of monitoring its temporal effects in experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without causing significant toxicity . At higher doses, it can lead to adverse effects, including toxicity and cellular damage . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent. These findings emphasize the need for careful dosage optimization in preclinical studies to ensure safety and efficacy.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism . The compound can undergo biotransformation, leading to the formation of metabolites that may have distinct biological activities . Additionally, this compound can affect metabolic flux and alter metabolite levels, impacting cellular metabolism . Understanding these metabolic pathways is crucial for elucidating the compound’s pharmacokinetics and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors that determine its biological activity . The compound can interact with transporters and binding proteins that facilitate its uptake and distribution . Additionally, this compound’s localization and accumulation within specific cellular compartments can influence its activity and function . These aspects are important for understanding the compound’s pharmacodynamics and optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function . The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the nucleus, for example, allows it to interact with DNA and influence gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-chloroacenaphtho[1,2-b]quinoxaline typically involves the condensation of acenaphthoquinone with o-phenylenediamine derivatives. One common method includes the use of a Suzuki coupling reaction, which introduces various aryl groups to the core moiety, enhancing the compound’s fluorescence properties . Another approach involves the use of nano-catalyzed green protocols, which offer a more environmentally friendly synthesis route .

Industrial Production Methods

Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods may include the use of heterogeneous catalysts and solvent-free conditions to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

9-chloroacenaphtho[1,2-b]quinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to its analogues, 9-chloroacenaphtho[1,2-b]quinoxaline exhibits unique properties such as higher selectivity and potency against certain cancer cell lines. Its ability to intercalate with DNA and its enhanced fluorescence make it a valuable tool in both therapeutic and diagnostic applications .

Properties

IUPAC Name

9-chloroacenaphthyleno[1,2-b]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H9ClN2/c19-11-7-8-14-15(9-11)21-18-13-6-2-4-10-3-1-5-12(16(10)13)17(18)20-14/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDAAKLDKYUMFHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C4=NC5=C(C=C(C=C5)Cl)N=C4C3=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501291657
Record name 9-Chloroacenaphtho[1,2-b]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501291657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62686-20-8
Record name 9-Chloroacenaphtho[1,2-b]quinoxaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62686-20-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-Chloroacenaphtho[1,2-b]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501291657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

When 0.05 mole each of 4-chloro-o-phenylenediamine and acenaphthenequinone were reacted by the method of Example 7(A), 13 g. (90 percent yield) of 9-chloroacenaphtho-[1,2-b]quinoxaline, mp = 224°-225° C., were obtained
Quantity
0.05 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.